(3R,4R)-7-Methoxy-2,2-dimethylchroman-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-7-Methoxy-2,2-dimethylchroman-3,4-diol is a chemical compound with the molecular formula C12H16O3. It is a derivative of benzopyran, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of methoxy and dihydroxy groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-7-Methoxy-2,2-dimethylchroman-3,4-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran with methoxy and hydroxylating agents. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-7-Methoxy-2,2-dimethylchroman-3,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The methoxy and hydroxyl groups can participate in substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties .
Scientific Research Applications
(3R,4R)-7-Methoxy-2,2-dimethylchroman-3,4-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of (3R,4R)-7-Methoxy-2,2-dimethylchroman-3,4-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s antioxidant properties are attributed to its ability to donate electrons and neutralize reactive oxygen species (ROS). It also modulates various signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylchroman: Shares a similar core structure but lacks the methoxy and dihydroxy groups.
6-Methoxy-2,2-dimethylchroman: Similar structure with a methoxy group at a different position.
4-Hydroxy-2,2-dimethylchroman: Contains a hydroxyl group instead of the dihydroxy groups.
Uniqueness
(3R,4R)-7-Methoxy-2,2-dimethylchroman-3,4-diol is unique due to the presence of both methoxy and dihydroxy groups, which confer distinct chemical reactivity and biological activity. These functional groups enhance its potential as an antioxidant and its ability to participate in various chemical reactions .
Properties
CAS No. |
73385-34-9 |
---|---|
Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
(3R,4R)-7-methoxy-2,2-dimethyl-3,4-dihydrochromene-3,4-diol |
InChI |
InChI=1S/C12H16O4/c1-12(2)11(14)10(13)8-5-4-7(15-3)6-9(8)16-12/h4-6,10-11,13-14H,1-3H3/t10-,11-/m1/s1 |
InChI Key |
VYQZZUGIBSTOAP-GHMZBOCLSA-N |
Isomeric SMILES |
CC1([C@@H]([C@@H](C2=C(O1)C=C(C=C2)OC)O)O)C |
SMILES |
CC1(C(C(C2=C(O1)C=C(C=C2)OC)O)O)C |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=C(C=C2)OC)O)O)C |
82864-23-1 | |
Synonyms |
3,4-dihydro-7-methoxy-2,2-dimethyl-2H-1-benzopyran-3,4-diol 3,4-dihydro-7-methoxy-2,2-dimethyl-2H-1-benzopyran-3,4-diol, (trans)-isomer precocene I-3,4-dihydrodiol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.